Nodaga-rgd

Molecular Imaging Integrin αvβ3 Angiogenesis

Nodaga-rgd (CAS 1414595-49-5) is the definitive ⁶⁸Ga-PET precursor for integrin αvβ3 imaging, engineered to overcome the critical limitations of DOTA-conjugated analogs. The NODAGA chelator achieves room-temperature radiolabeling in under 5 minutes with >96% radiochemical purity, eliminating peptide degradation and radiochemical impurities inherent to heat-dependent DOTA syntheses. In vivo, this translates to a 2.75-fold higher tumor-to-blood ratio (11 vs 4), 12-fold lower protein binding, and markedly reduced intestinal accumulation versus ¹⁸F-Galacto-RGD (logP –4.0 vs –3.2). Validated in multiple clinical trials including glioma (NCT02666547), myocardial infarction, and ocular angiogenesis, this precursor enables automated, GMP-compliant kit-type production. For researchers and procurement managers seeking reproducible, publication-grade PET tracer quality, Nodaga-rgd delivers unmatched radiochemistry performance and imaging contrast.

Molecular Formula C42H64N12O14
Molecular Weight 961.0 g/mol
CAS No. 1414595-49-5
Cat. No. B15597843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodaga-rgd
CAS1414595-49-5
Molecular FormulaC42H64N12O14
Molecular Weight961.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H64N12O14/c43-42(44)46-14-6-10-27-37(63)47-23-33(56)48-30(22-34(57)58)40(66)51-29(21-26-7-2-1-3-8-26)39(65)50-28(38(64)49-27)9-4-5-13-45-32(55)12-11-31(41(67)68)54-19-17-52(24-35(59)60)15-16-53(18-20-54)25-36(61)62/h1-3,7-8,27-31H,4-6,9-25H2,(H,45,55)(H,47,63)(H,48,56)(H,49,64)(H,50,65)(H,51,66)(H,57,58)(H,59,60)(H,61,62)(H,67,68)(H4,43,44,46)/t27-,28-,29+,30-,31?/m0/s1
InChIKeyNRPCBYZZKTZCKW-SJXZDAAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nodaga-rgd: A Bifunctional PET Tracer for Integrin αvβ3 Imaging in Oncology


Nodaga-rgd (CAS: 1414595-49-5) is a bifunctional radiopharmaceutical precursor consisting of the NODAGA chelator conjugated to a cyclic RGD (Arg-Gly-Asp) peptide sequence [1]. The molecule is specifically designed for radiolabeling with positron-emitting radiometals, primarily ⁶⁸Ga, to create PET imaging agents targeting integrin αvβ3 [2]. Integrin αvβ3 is a key marker of angiogenesis and is highly expressed on activated endothelial cells in tumor vasculature but minimally expressed on quiescent vessels [2]. The NODAGA chelator confers rapid, high-yield radiometal incorporation under mild conditions, a critical feature distinguishing it from earlier DOTA-conjugated analogs [2]. The resulting tracer, [⁶⁸Ga]NODAGA-RGD, has been evaluated in preclinical models and advanced into multiple clinical trials for imaging neoangiogenesis in gliomas, melanoma, prostate cancer, myocardial infarction, and age-related macular degeneration [3][4].

Why Generic RGD or DOTA-RGD Substitution Fails to Replicate Nodaga-rgd's Performance Profile


Attempting to substitute Nodaga-rgd with a generic RGD peptide or a DOTA-conjugated analog without a matched chelator introduces critical performance divergences that undermine experimental reproducibility and translational validity. The NODAGA chelator enables ⁶⁸Ga labeling at room temperature in under 5 minutes with >96% radiochemical purity, a stark contrast to DOTA-RGD which requires elevated temperatures (e.g., 95°C) and longer incubation times, increasing the risk of peptide degradation and radiochemical impurities [1][2]. Beyond synthesis, NODAGA confers a 12-fold reduction in protein binding compared to DOTA-RGD, translating directly to a 2.75-fold higher tumor-to-blood ratio in vivo (11 vs. 4) and superior imaging contrast [1]. Furthermore, [⁶⁸Ga]NODAGA-RGD exhibits more favorable excretion profiles with significantly lower intestinal and gallbladder accumulation than ¹⁸F-Galacto-RGD due to increased hydrophilicity (logP = -4.0 vs -3.2) [3]. These quantitative differences in radiochemistry, pharmacokinetics, and imaging contrast are not compensated for by the shared RGD targeting motif; they directly impact PET image quality, quantification accuracy, and clinical workflow feasibility [1][2][3].

Quantitative Comparative Evidence for Nodaga-rgd: A Procurement Decision Guide


Integrin αvβ3 Binding Affinity: Comparable Potency to Gold-Standard 18F-Galacto-RGD

In a direct head-to-head comparison using a competitive displacement assay on M21 human melanoma cells against ¹²⁵I-echistatin, [⁶⁸Ga]NODAGA-RGD demonstrated an IC₅₀ value of 4.7 ± 1.6 nM [1]. A separate direct head-to-head comparison study with ¹⁸F-Galacto-RGD in the same M21 melanoma xenograft model reported similar IC₅₀ values for both tracers, confirming comparable binding potency [2]. This affinity is within the optimal range for PET imaging of integrin αvβ3.

Molecular Imaging Integrin αvβ3 Angiogenesis PET Tracer Development

Radiochemical Synthesis: Superior Speed and Mild Conditions vs. DOTA-RGD

In a direct head-to-head comparison study evaluating [⁶⁸Ga]NODAGA-RGD against [⁶⁸Ga]DOTA-RGD, the NODAGA-conjugated peptide was labeled at room temperature within 5 minutes with high radiochemical yield and purity (>96%) [1]. In contrast, [⁶⁸Ga]DOTA-RGD requires elevated temperatures (typically 95°C) and longer reaction times (10-15 minutes) for efficient labeling [1]. Additionally, [⁶⁸Ga]NODAGA-RGD can be produced in a fully automated, cGMP-compliant process within 15 minutes, achieving specific activities of approximately 500 GBq/μmol [2].

Radiopharmacy ⁶⁸Ga Radiolabeling cGMP Manufacturing PET Tracer Production

Pharmacokinetics: 2.75-Fold Improvement in Tumor-to-Blood Ratio vs. DOTA-RGD

In a direct head-to-head in vivo comparison using small animal PET and biodistribution studies in M21 melanoma xenograft mice, [⁶⁸Ga]NODAGA-RGD exhibited lower background activity in all organs and tissues investigated compared to [⁶⁸Ga]DOTA-RGD [1]. This resulted in a significantly improved tumor-to-blood ratio of 11 for [⁶⁸Ga]NODAGA-RGD, compared to a ratio of 4 for [⁶⁸Ga]DOTA-RGD at 60 minutes post-injection [1]. Furthermore, a 12-fold reduction in protein-bound activity in human serum after 180 minutes was observed for the NODAGA conjugate [1].

PET Imaging Biodistribution Contrast-to-Noise Ratio Integrin αvβ3

Excretion Profile: Reduced Intestinal Uptake vs. 18F-Galacto-RGD

In a direct head-to-head comparison using M21 melanoma xenografted mice, [⁶⁸Ga]NODAGA-RGD demonstrated significantly lower uptake in the gallbladder and intestines compared to ¹⁸F-Galacto-RGD [1]. While tumor uptake was similar between the two tracers (1.45% ± 0.11% ID/g vs 1.35% ± 0.53% ID/g, respectively), the reduced abdominal background in the NODAGA-RGD group was attributed to its higher hydrophilicity (logP = -4.0 vs -3.2 for ¹⁸F-Galacto-RGD) [1].

Pharmacokinetics Biodistribution Excretion PET Imaging

Human Clinical Validation: Proven In Vivo Performance in Multiple Indications

The clinical utility of [⁶⁸Ga]NODAGA-RGD is supported by multiple interventional clinical trials. A Phase I/II trial (NCT02666547) evaluating its use for tumoral neoangiogenesis in 42 patients with glioma and other neoplasms reported that [⁶⁸Ga]NODAGA-RGD PET/CT provided complementary diagnostic information compared to standard ¹⁸F-FDG or ¹⁸F-FET PET/CT [1]. In a separate clinical trial (EudraCT: 2015-001755-20) assessing cardiac angiogenesis after myocardial infarction, uptake of [⁶⁸Ga]NODAGA-RGD in the myocardial area at risk was significantly higher than in the remote myocardium (p<0.001) [2]. Other registered trials are exploring applications in age-related macular degeneration and prostate cancer [3].

Clinical Translation PET/CT Angiogenesis Imaging Phase I/II Trials

Validated Research and Industrial Application Scenarios for Nodaga-rgd


Oncology: Preclinical and Clinical PET Imaging of Tumor Angiogenesis in Gliomas and Melanoma

The robust αvβ3 binding affinity (IC₅₀ = 4.7 nM) and favorable biodistribution profile of [⁶⁸Ga]NODAGA-RGD, including a 2.75-fold higher tumor-to-blood ratio than [⁶⁸Ga]DOTA-RGD, make it a preferred tool for imaging angiogenesis in highly vascularized tumors such as gliomas and melanoma [1][2]. Clinical trials (NCT02666547) have confirmed its utility in evaluating tumoral neoangiogenesis in glioma patients, providing complementary information to ¹⁸F-FDG or ¹⁸F-FET PET/CT [3]. The reduced intestinal uptake compared to ¹⁸F-Galacto-RGD also makes it advantageous for imaging abdominal metastases [4].

Cardiovascular Medicine: Imaging Angiogenesis in Myocardial Infarction and Ischemia

The clinical validation of [⁶⁸Ga]NODAGA-RGD in patients with acute myocardial infarction, where it demonstrated significantly higher uptake in the area at risk compared to remote myocardium (p<0.001), supports its use in cardiovascular research and clinical trials focused on post-infarction healing and angiogenesis [1]. The rapid, room-temperature radiolabeling (>96% purity in 5 min) and GMP-compliant automated production are critical for timely cardiovascular imaging studies [2].

Radiopharmacy: cGMP Manufacturing of PET Tracers with ⁶⁸Ga Generator Systems

The NODAGA chelator's ability to efficiently incorporate ⁶⁸Ga at room temperature within 5 minutes, achieving >96% radiochemical purity and high specific activities (~500 GBq/μmol), positions Nodaga-rgd as a prime candidate for automated, kit-type radiopharmaceutical production [1][2]. This 'mix-and-use' approach, validated in a cGMP/GRP compliant process, reduces synthesis time, minimizes operator radiation exposure, and enhances batch-to-batch consistency compared to heat-required DOTA-based tracers [2].

Ophthalmology: Molecular Imaging of Angiogenesis in Age-Related Macular Degeneration

The involvement of integrin αvβ3 in ocular angiogenesis is well-established. The favorable pharmacokinetics of [⁶⁸Ga]NODAGA-RGD, particularly its high contrast (tumor-to-blood ratio of 11) and low non-specific binding (12-fold lower than DOTA-RGD), support its exploration in a clinical trial for monitoring treatment response in age-related macular degeneration [1][2]. This represents a novel, non-invasive approach to assess the efficacy of anti-angiogenic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodaga-rgd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.